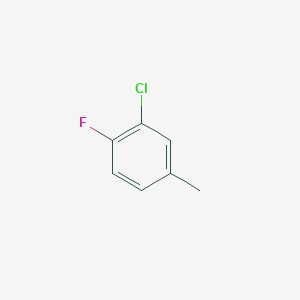

3-Chloro-4-fluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQPNLSEBWZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371463 | |

| Record name | 3-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-25-3 | |

| Record name | 2-Chloro-1-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and detailed experimental protocols for the analysis of 3-Chloro-4-fluorotoluene. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Chemical Properties and Structure

3-Chloro-4-fluorotoluene, with the CAS number 1513-25-3, is a colorless to light yellow transparent liquid.[2][3] Its unique molecular structure, featuring both chlorine and fluorine atoms on a toluene backbone, imparts specific reactivity, making it a valuable building block in organic synthesis.[1]

Structural Identifiers

Below is a diagram illustrating the chemical structure of 3-Chloro-4-fluorotoluene and its key identifiers.

Caption: Structure and key chemical identifiers for 3-Chloro-4-fluorotoluene.

Physicochemical and Safety Data

The following table summarizes the key quantitative data for 3-Chloro-4-fluorotoluene.

| Property | Value | Source |

| Molecular Weight | 144.57 g/mol | [2] |

| Boiling Point | 167-169 °C | [3] |

| Density | 1.182 g/mL at 25 °C | [3] |

| Flash Point | 45.4 °C | [3] |

| Refractive Index | n20/D 1.501 | [3] |

| Purity (Typical) | ≥98% | [1] |

| Water Content (Typical) | ≤0.5% | [1] |

Safety Information: 3-Chloro-4-fluorotoluene is classified as a flammable liquid. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Chloro-4-fluorotoluene are crucial for its application in research and development.

Synthesis Protocol (Illustrative)

While specific proprietary synthesis methods may vary, a common route to synthesize substituted fluorotoluenes involves a Sandmeyer-type reaction starting from the corresponding aniline. The following is an illustrative protocol based on analogous preparations.

Reaction: Diazotization of 3-chloro-4-methylaniline followed by a Schiemann reaction or a Sandmeyer reaction with a fluoride source.

Materials:

-

3-Chloro-4-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Fluoroboric acid (HBF4) or another fluoride source

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a reaction vessel cooled to 0-5 °C, dissolve 3-chloro-4-methylaniline in a solution of hydrochloric acid and water.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Fluoro-dediazoniation (Schiemann Reaction):

-

To the cold diazonium salt solution, slowly add a cold solution of fluoroboric acid.

-

The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and wash it with cold water, ethanol, and diethyl ether.

-

Gently heat the dried salt until nitrogen evolution ceases, yielding the crude 3-Chloro-4-fluorotoluene.

-

-

Work-up and Purification:

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The final product can be purified by fractional distillation under reduced pressure.

-

Analytical Protocols

Accurate characterization of 3-Chloro-4-fluorotoluene is essential for quality control and research applications.

Objective: To confirm the structure and assess the purity of 3-Chloro-4-fluorotoluene.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of 3-Chloro-4-fluorotoluene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube.

Acquisition Parameters (Typical):

-

Pulse Program: Standard 1D proton (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired FID.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative proton ratios.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Analyze the chemical shifts and coupling patterns to confirm the aromatic and methyl proton signals consistent with the structure of 3-Chloro-4-fluorotoluene.

Objective: To determine the purity of 3-Chloro-4-fluorotoluene and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 3-Chloro-4-fluorotoluene in a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to 3-Chloro-4-fluorotoluene based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion peak and fragmentation pattern.

-

Calculate the purity by determining the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Objective: To identify the functional groups present in 3-Chloro-4-fluorotoluene.

Instrumentation:

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Identify the characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-Chloro-4-fluorotoluene.

Caption: A logical workflow from synthesis to final characterization of 3-Chloro-4-fluorotoluene.

References

3-Chloro-4-fluorotoluene: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3-Chloro-4-fluorotoluene (CAS Number: 1513-25-3), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, applications, and representative synthetic protocols.

Core Compound Identification

CAS Number: 1513-25-3[1][2][3]

Molecular Formula: C₇H₆ClF[1]

Molecular Weight: 144.57 g/mol [1][4]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 3-Chloro-4-fluorotoluene is presented in the table below. This data is crucial for handling, storage, and application in a laboratory or industrial setting.

| Property | Value |

| IUPAC Name | 2-chloro-1-fluoro-4-methylbenzene |

| Appearance | Colorless to light yellow transparent liquid[2][3] |

| Boiling Point | 167°C[2][3] |

| Flash Point | 45.4°C[2][3] |

| Density | 1.358 g/cm³[2][3] |

| Purity | Typically ≥98%[2] |

| Water Content | ≤0.5%[2] |

| Vapor Pressure | 2.31 mmHg at 25°C[2] |

| Refractive Index | n20/D 1.501[2] |

| UN Number | UN1993[2] |

| Transport Hazard Class | 3 (Flammable Liquid)[2] |

Applications in Chemical Synthesis

3-Chloro-4-fluorotoluene is a versatile organic intermediate primarily utilized in the synthesis of more complex molecules. Its halogenated structure, featuring both chlorine and fluorine atoms on a toluene backbone, provides unique reactivity for targeted chemical modifications.[2]

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a crucial building block in the development of Active Pharmaceutical Ingredients (APIs).[1][2] The strategic placement of its halogen atoms allows medicinal chemists to fine-tune the properties of drug molecules, potentially influencing their efficacy, bioavailability, and metabolic pathways.[2]

Agrochemical Industry

Similarly, in the agrochemical field, 3-Chloro-4-fluorotoluene is a precursor for a range of crop protection agents, including herbicides and pesticides.[2][3] Its use enables the development of more targeted and environmentally conscious agrochemical solutions by allowing for the introduction of specific chemical functionalities.[2]

Logical Workflow in Chemical Synthesis

The following diagram illustrates the role of 3-Chloro-4-fluorotoluene as a key intermediate in the production of high-value downstream products.

Caption: Role as a key chemical intermediate.

Representative Experimental Protocols

While specific industrial synthesis protocols for 3-Chloro-4-fluorotoluene are often proprietary, a plausible laboratory-scale synthesis can be inferred from procedures for structurally similar compounds. The synthesis of the related compound, 4-chloro-3-fluorotoluene, involves a multi-step process including diazo, Sandmeyer, reduction, and Schiemann reactions, starting from o-nitro-p-toluidine.[4]

A representative synthetic pathway for halogenated aromatic compounds often involves the following key transformations.

Caption: Generalized synthetic workflow.

Example Protocol: Synthesis of 4-chloro-3-fluorotoluene[5]

This protocol for a related isomer illustrates the chemical principles involved.

Diazo-chlorination Optimal Conditions:

-

Temperature: 50°C for the diazo reaction, 70°C for the chlorination.

-

Reaction Time: 2.5 hours.

-

Reagent Ratio: n(Fast Red Base GL) : n(cuprous chloride) = 1 : 0.55.

General Steps:

-

o-nitro-p-toluidine (Fast Red Base GL) undergoes a diazo reaction at an elevated temperature.

-

A Sandmeyer reaction is then performed to introduce the chlorine atom.

-

The nitro group is subsequently reduced.

-

A Schiemann reaction is carried out to introduce the fluorine atom.

The final product is then purified, and its structure can be confirmed by IR and GC-MS.[4]

Handling and Safety

3-Chloro-4-fluorotoluene is a flammable liquid and vapor.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[2]

References

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-fluorotoluene

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3-Chloro-4-fluorotoluene from o-nitro-p-toluidine (4-methyl-2-nitroaniline) as specified in the topic query does not follow a direct or chemically straightforward reaction pathway based on established named reactions. Standard sequences such as diazotization, Sandmeyer, reduction, and Balz-Schiemann reactions on this substrate do not yield the desired 3,4-substituted pattern. Therefore, this guide presents a well-established and chemically sound alternative pathway commencing from p-toluidine, a more logical precursor. This route provides a reliable method for the target molecule's synthesis.

Executive Summary

3-Chloro-4-fluorotoluene is a valuable halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring chlorine and fluorine atoms on a toluene backbone, offers unique reactivity for constructing complex molecular architectures.[1][3] This document provides a detailed, five-step technical guide for the laboratory-scale synthesis of 3-Chloro-4-fluorotoluene. The presented pathway begins with the protection of p-toluidine, followed by regioselective chlorination, deprotection, and subsequent diazotization and fluorination via the Balz-Schiemann reaction. Each stage includes detailed experimental protocols, quantitative data tables, and process visualizations to ensure clarity and reproducibility for researchers in the field of chemical synthesis.

Overall Synthetic Pathway

The synthesis is accomplished through a five-step sequence starting from p-toluidine. The workflow involves protection of the amine, electrophilic aromatic substitution to install the chlorine atom, deprotection, and finally, a two-part diazotization-fluorination to yield the final product.

Caption: Overall workflow for the synthesis of 3-Chloro-4-fluorotoluene.

Experimental Protocols and Data

Step 1: Acetylation of p-Toluidine

This initial step protects the highly activating amino group as an acetamide. This moderation of reactivity is crucial for preventing side reactions and directing the subsequent chlorination to the desired position.

Experimental Protocol:

-

A solution of p-toluidine in a suitable solvent (e.g., water or glacial acetic acid) is prepared in a reaction vessel equipped with a stirrer.

-

The solution is cooled in an ice bath.

-

Acetic anhydride is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

The reaction mixture is then poured into cold water to precipitate the product.

-

The solid N-(4-methylphenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value |

|---|---|

| p-Toluidine | 1.0 mol |

| Acetic Anhydride | 1.1 mol |

| Solvent | Glacial Acetic Acid |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% |

Step 2: Chlorination of N-(4-methylphenyl)acetamide

The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, chlorination occurs regioselectively at the ortho position (C3).

Experimental Protocol:

-

N-(4-methylphenyl)acetamide is dissolved in glacial acetic acid.

-

The solution is cooled to approximately 10-15 °C.

-

A solution of chlorine gas in acetic acid or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added slowly while maintaining the temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully poured into a large volume of ice water.

-

The precipitated N-(3-chloro-4-methylphenyl)acetamide is collected by filtration, washed thoroughly with water, and dried.

Quantitative Data:

| Parameter | Value |

|---|---|

| N-(4-methylphenyl)acetamide | 1.0 mol |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Glacial Acetic Acid |

| Temperature | 10-15 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Step 3: Hydrolysis of N-(3-chloro-4-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding the key intermediate 3-chloro-4-aminotoluene.

Experimental Protocol:

-

The crude N-(3-chloro-4-methylphenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid.

-

The mixture is heated under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

The solution is cooled to room temperature and then carefully neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine.

-

The product, 3-chloro-4-aminotoluene, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Quantitative Data:

| Parameter | Value |

|---|---|

| N-(3-chloro-4-methylphenyl)acetamide | 1.0 mol |

| Reagent | Conc. HCl / Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | ~90% |

Step 4 & 5: Diazotization and Balz-Schiemann Reaction

This two-part final stage converts the primary aromatic amine into the target aryl fluoride. The amine is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.[4][5] The Balz-Schiemann reaction is a classic method for this transformation.[4]

Caption: The two-part process for converting the amine to the final product.

Experimental Protocol:

-

Diazotization: 3-Chloro-4-aminotoluene is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, keeping the temperature strictly below 5 °C.[6] The formation of the diazonium tetrafluoroborate salt often results in a precipitate. The mixture is stirred for an additional 30 minutes in the cold.

-

Filtration: The precipitated diazonium salt is collected by cold filtration and washed with cold water, cold methanol, and finally diethyl ether. The salt should be handled with care as diazonium salts can be explosive when dry.[5]

-

Fluorination (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is gently heated (often without solvent) until the vigorous decomposition (evolution of N₂ and BF₃ gas) ceases.[4] The remaining liquid is the crude product.

-

Purification: The crude 3-Chloro-4-fluorotoluene is purified by steam distillation or vacuum distillation to yield a colorless to light yellow liquid.[1]

Quantitative Data:

| Parameter | Value |

|---|---|

| 3-Chloro-4-aminotoluene | 1.0 mol |

| Tetrafluoroboric Acid (HBF₄) | ~3.0 mol |

| Sodium Nitrite (NaNO₂) | 1.05 mol |

| Diazotization Temperature | 0-5 °C |

| Decomposition Temperature | Gentle heating (~50-100 °C) |

| Typical Overall Yield (2 steps) | 50-70% |

Conclusion

The synthesis of 3-Chloro-4-fluorotoluene is effectively achieved via a robust five-step pathway starting from p-toluidine. This method leverages fundamental organic reactions, including electrophilic substitution and diazonium salt chemistry, to construct the target molecule with good overall yield. The provided protocols and quantitative data serve as a reliable guide for researchers, enabling the successful synthesis of this important chemical intermediate for applications in pharmaceutical and agrochemical development.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-fluorotoluene, Focusing on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Chloro-4-fluorotoluene (CAS No: 1513-25-3), with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical synthesis fields, offering detailed data, experimental protocols, and a conceptual understanding of the factors influencing this critical physical parameter.

Core Physical and Chemical Properties

3-Chloro-4-fluorotoluene is a substituted aromatic compound with the molecular formula C₇H₆ClF.[1][2] It is a colorless to light yellow transparent liquid at room temperature.[1][2] Its unique molecular structure, featuring both chlorine and fluorine atoms on a toluene backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Data Presentation: Physical Properties of 3-Chloro-4-fluorotoluene

The quantitative physical data for 3-Chloro-4-fluorotoluene are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Boiling Point | 167 °C | [1][2] |

| 167-169 °C (lit.) | [3] | |

| Molecular Weight | 144.57 g/mol | [1][4] |

| Density | 1.358 g/cm³ | [1][2] |

| 1.182 g/mL at 25 °C (lit.) | [3] | |

| Flash Point | 45.4 °C | [1][2] |

| 131 °F | [3] | |

| Refractive Index (n20/D) | 1.501 (lit.) | [1][3] |

| Vapor Pressure | 2.31 mmHg at 25°C | [1] |

| CAS Number | 1513-25-3 | [1][4][5] |

| Molecular Formula | C₇H₆ClF | [1][2][4] |

Experimental Protocol: Boiling Point Determination

The accurate determination of a substance's boiling point is crucial for its identification, purity assessment, and the design of purification processes like distillation. The following is a detailed microscale methodology for determining the boiling point of 3-Chloro-4-fluorotoluene, adapted from standard laboratory procedures.

Microscale Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides accurate results.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with a range appropriate for the expected boiling point of 167 °C)

-

Small test tube (e.g., 75 x 10 mm) or a fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or a small piece of rubber tubing

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 3-Chloro-4-fluorotoluene to the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.

-

Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. The sample should be positioned in the main body of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube will ensure uniform heating of the oil bath through convection currents.

-

Observation of Ebullition: As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles. As the liquid approaches its boiling point, the vapor pressure of the 3-Chloro-4-fluorotoluene will increase, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Recording: Once a vigorous and continuous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure. Record this temperature.

-

Safety Precautions:

-

Perform the experiment in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Be aware that 3-Chloro-4-fluorotoluene is a flammable liquid. Keep it away from open flames and ignition sources.

-

Handle the hot mineral oil and apparatus with care to avoid burns.

-

Factors Influencing Boiling Point

The boiling point of a substituted toluene, such as 3-Chloro-4-fluorotoluene, is influenced by several key molecular factors. Understanding these relationships is essential for predicting the physical properties of related compounds.

Caption: Factors influencing the boiling point of 3-Chloro-4-fluorotoluene.

The primary determinants of a molecule's boiling point are the strength of its intermolecular forces. For 3-Chloro-4-fluorotoluene, these forces are:

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons. The strength of these forces generally increases with molecular weight and surface area. As a relatively large molecule, 3-Chloro-4-fluorotoluene exhibits significant London dispersion forces.

-

Dipole-Dipole Interactions: The presence of electronegative chlorine and fluorine atoms creates polar C-Cl and C-F bonds, resulting in a net molecular dipole. This permanent dipole leads to attractive interactions between molecules, which require more energy to overcome compared to nonpolar molecules of similar size.

The interplay of these forces dictates the energy required to transition the substance from a liquid to a gaseous state, thus defining its boiling point.

References

3-Chloro-4-fluorotoluene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorotoluene (CAS No: 1513-25-3), also known as 2-Chloro-1-fluoro-4-methylbenzene, is a colorless to light yellow liquid organic intermediate.[1] With a molecular formula of C7H6ClF and a molecular weight of 144.57 g/mol , it serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its halogenated structure imparts specific reactivity that is highly valued in drug development. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure safe handling, storage, and use.

This guide provides comprehensive safety information, handling precautions, and emergency procedures for 3-Chloro-4-fluorotoluene, compiled for professionals in research and development environments.

Hazard Identification and GHS Classification

3-Chloro-4-fluorotoluene is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability and irritant properties.

GHS Pictograms: [2]

-

Flame (Flammable)

-

Exclamation Mark (Irritant)

Hazard Statements (H-Statements): [2][4][5]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements): [4]

-

Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P270, P273, P280

-

Response: P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P370+P378, P391

-

Storage: P403+P235, P405

-

Disposal: P501

Data Presentation

Quantitative data regarding the physical, chemical, and toxicological properties of 3-Chloro-4-fluorotoluene are summarized below for clear reference and comparison.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2][4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the Aquatic Environment (Long-Term) | 2 | H411: Toxic to aquatic life with long lasting effects[4] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1513-25-3[2] |

| Molecular Formula | C7H6ClF[2][3] |

| Molecular Weight | 144.57 g/mol [2][3] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 154 - 169 °C[2][4] |

| Flash Point | 45.4 - 55 °C (113.7 - 131 °F)[2][4] |

| Density | 1.182 - 1.358 g/cm³ at 25 °C[2] |

| Vapor Pressure | 2.31 mmHg at 25 °C[2] |

| Purity | Typically ≥98%[2] |

Table 3: Toxicological Data

| Endpoint | Value |

|---|

| Acute Toxicity (LD50/LC50) | No acute toxicity information is available for this product.[4] |

Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are measures of the lethal dose of a toxin. The absence of specific data underscores the need for cautious handling to minimize any potential exposure.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of 3-Chloro-4-fluorotoluene are not available in the public domain based on the conducted searches. Safety data presented in this guide are derived from material safety data sheets (MSDS) and chemical databases, which aggregate information from proprietary studies and established chemical classification systems.

Emergency and Handling Procedures Visualization

The following diagrams, generated using Graphviz, illustrate the critical workflows for responding to emergencies and outline the logical relationships in handling procedures.

Caption: Workflow for first-aid response to various exposure routes.

Caption: Logical workflow for handling a chemical spill.

Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure to 3-Chloro-4-fluorotoluene requires a combination of engineering controls and appropriate personal protective equipment.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Eyewash stations and safety showers must be readily accessible near the workstation location.

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[4] A face shield may be necessary for operations with a high risk of splashing.

-

Skin Protection:

-

Hand Protection: Wear impervious, chemical-resistant gloves such as butyl rubber or nitrile.[4] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[6]

-

Body Protection: Wear appropriate protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure.[4]

-

-

Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[4] In the event of a large spill, poor ventilation, or emergency situations, use a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA).

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain chemical purity.

-

Safe Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take precautionary measures against static discharge.[4]

-

Avoid breathing vapors or mist.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in work areas.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

-

Storage Conditions:

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] If present, remove contact lenses if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor for treatment advice.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[4][6] A water mist can be used to cool closed containers.[4]

-

Specific Hazards: The substance is a flammable liquid and vapor.[4] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[4] Containers may explode when heated.[4] Hazardous combustion products include carbon oxides, hydrogen chloride gas, and gaseous hydrogen fluoride.[4]

-

Protective Equipment for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[6]

Accidental Release Measures

-

Personal Precautions: Immediately remove all sources of ignition.[4] Evacuate personnel from the affected area.[6] Wear appropriate personal protective equipment (see Section 6.0).[4] Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4][6]

-

Methods for Containment and Cleaning Up:

-

For small spills, contain and absorb the liquid with non-combustible, inert material such as sand, earth, or vermiculite.[4]

-

Use non-sparking tools to collect the material and place it into a labeled, sealed container for proper disposal.[4]

-

For large spills, clear the area and move upwind.[4] Alert the fire brigade and advise them of the hazard's nature and location.[4]

-

After cleanup, decontaminate and launder all protective clothing before reuse.[4]

-

References

solubility of 3-Chloro-4-fluorotoluene in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-fluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorotoluene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its solubility in various organic solvents is crucial for process optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for 3-Chloro-4-fluorotoluene. Due to a scarcity of published quantitative data, this document provides a detailed experimental protocol for determining the solubility of 3-Chloro-4-fluorotoluene using the widely accepted isothermal equilibrium (shake-flask) method coupled with gravimetric analysis. Furthermore, it presents a template for data organization and a visual representation of the experimental workflow to aid researchers in generating and reporting their own findings.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For an intermediate like 3-Chloro-4-fluorotoluene, solubility data is paramount for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yield and purity.

-

Formulation Development: Creating stable and effective formulations for final products.

-

Process Safety and Handling: Understanding dissolution behavior for safe process design.

3-Chloro-4-fluorotoluene (CAS No: 1513-25-3) is a colorless to light yellow liquid with a molecular formula of C₇H₆ClF and a molecular weight of 144.57 g/mol .[1][2][3][4] Its classification as a flammable liquid necessitates careful handling in all experimental procedures.[1][2]

Current State of Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3-Chloro-4-fluorotoluene in a comprehensive range of organic solvents is not widely available in peer-reviewed literature. This guide, therefore, focuses on empowering researchers to generate this critical data through reliable experimental methods.

Experimental Protocol: Determination of Solubility

The following protocol details the isothermal shake-flask method, a robust technique for determining the equilibrium solubility of a solid or liquid solute in a solvent.[5] The concentration of the resulting saturated solution is then determined gravimetrically.

Principle

A saturated solution is prepared by agitating an excess amount of the solute (3-Chloro-4-fluorotoluene) in the solvent of interest at a constant temperature until equilibrium is achieved. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility at that specific temperature.

Materials and Equipment

-

Solute: 3-Chloro-4-fluorotoluene (purity ≥98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Sealed, airtight glass vials or flasks (e.g., 20 mL screw-cap vials)

-

Calibrated glass pipettes and syringes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven with temperature control

-

Desiccator

-

Safety Precautions

-

3-Chloro-4-fluorotoluene is a flammable liquid and an irritant.[6] All handling should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from ignition sources such as heat, sparks, and open flames.[6][7]

-

Ensure all containers are properly sealed to prevent the release of flammable vapors.[7]

Experimental Procedure

-

Preparation:

-

Set the thermostatic shaker or water bath to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow it to equilibrate.

-

Label the airtight vials for each solvent being tested.

-

-

Sample Addition:

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Add an excess amount of 3-Chloro-4-fluorotoluene to each vial. The presence of a separate, undissolved phase of the solute should be visible after initial mixing, confirming that a saturated solution can be formed.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles. It is crucial to perform this step quickly and without changing the temperature to avoid altering the solubility.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the supernatant.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of 3-Chloro-4-fluorotoluene (Boiling Point: 167-169 °C) to avoid loss of solute. A gentle stream of nitrogen can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Weight of empty evaporating dish: W₁

-

Weight of dish + supernatant: W₂

-

Weight of dish + dry solute: W₃

-

Weight of solute: W_solute = W₃ - W₁

-

Weight of solvent: W_solvent = W₂ - W₃

-

Solubility ( g/100 g solvent): S = (W_solute / W_solvent) * 100

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table serves as a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Molarity (mol/L) | Mole Fraction (x) |

| Methanol | 25.0 | TBD | TBD | TBD |

| Ethanol | 25.0 | TBD | TBD | TBD |

| Acetone | 25.0 | TBD | TBD | TBD |

| Ethyl Acetate | 25.0 | TBD | TBD | TBD |

| Dichloromethane | 25.0 | TBD | TBD | TBD |

| Toluene | 25.0 | TBD | TBD | TBD |

| Hexane | 25.0 | TBD | TBD | TBD |

| ...other solvents | TBD | TBD | TBD | TBD |

| Methanol | 37.0 | TBD | TBD | TBD |

| ...etc. | TBD | TBD | TBD | TBD |

*TBD: To Be Determined experimentally. Molarity and Mole Fraction can be calculated from the primary data and the densities of the solvent and solute.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized to provide a clear overview of the process.

Workflow for Isothermal Solubility Determination.

Conclusion

While published solubility data for 3-Chloro-4-fluorotoluene is limited, this guide provides the necessary framework for researchers to confidently and accurately determine this vital parameter. The detailed isothermal equilibrium protocol, coupled with gravimetric analysis, offers a reliable method for generating high-quality, reproducible data. By adhering to the outlined procedures and safety precautions, scientists in the pharmaceutical and chemical industries can obtain the essential solubility information required to accelerate their research and development efforts.

References

Structural Analysis and Confirmation of 3-Chloro-4-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 3-chloro-4-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its spectroscopic data.

Physicochemical Properties

3-Chloro-4-fluorotoluene is a colorless to light yellow liquid. Its fundamental physical and chemical properties are summarized in the table below, providing essential information for its handling, storage, and application in synthetic chemistry.[1][2]

| Property | Value |

| CAS Number | 1513-25-3[1][3] |

| Molecular Formula | C₇H₆ClF[1][3] |

| Molecular Weight | 144.57 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 167 °C[1] |

| Density | 1.358 g/cm³[1] |

| Flash Point | 45.4 °C[1] |

| IUPAC Name | 2-Chloro-1-fluoro-4-methylbenzene[3] |

Synthesis of 3-Chloro-4-fluorotoluene

A plausible and widely utilized method for the synthesis of 3-chloro-4-fluorotoluene is the Sandmeyer reaction, commencing from the readily available precursor, 3-chloro-4-fluoroaniline.[4][5] This multi-step synthesis involves the diazotization of the primary amine followed by a copper-catalyzed displacement of the diazonium group.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

3-Chloro-4-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a beaker, dissolve 3-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The formation of the diazonium salt is indicated by a slight color change.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Work-up: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Structural Elucidation Workflow

The structural confirmation of the synthesized 3-chloro-4-fluorotoluene is achieved through a combination of spectroscopic techniques. The logical workflow for this process is depicted in the following diagram.

Caption: Workflow from synthesis to structural confirmation.

Spectroscopic Data and Analysis

The definitive structural confirmation of 3-chloro-4-fluorotoluene relies on the comprehensive analysis of its spectroscopic data. While publicly available, fully assigned experimental data is limited, the following sections detail the expected spectral characteristics and provide generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Table 1: Expected ¹H NMR Data for 3-Chloro-4-fluorotoluene

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| CH₃ | ~2.3 | s | - |

| Ar-H | 7.0 - 7.4 | m | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 3-chloro-4-fluorotoluene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[6][7]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the presence of seven carbon atoms in different chemical environments, seven distinct signals are expected.

Table 2: Expected ¹³C NMR Data for 3-Chloro-4-fluorotoluene

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| CH₃ | ~20 |

| Ar-C | 115 - 140 |

| Ar-C-Cl | 130 - 135 |

| Ar-C-F | 155 - 160 (d, ¹JCF) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of 3-chloro-4-fluorotoluene in 0.6-0.7 mL of CDCl₃.[6][7]

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds.

Table 3: Expected FT-IR Absorption Bands for 3-Chloro-4-fluorotoluene

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1150 | C-F stretch |

| 850-550 | C-Cl stretch |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As 3-chloro-4-fluorotoluene is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8][9][10]

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 4: Expected Mass Spectrometry Data for 3-Chloro-4-fluorotoluene

| m/z | Ion | Notes |

| 144/146 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 109 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-chloro-4-fluorotoluene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11][12]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). Use a temperature program to separate the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural analysis and confirmation of 3-chloro-4-fluorotoluene are achieved through a systematic approach involving its synthesis, purification, and characterization by a suite of spectroscopic techniques. This guide provides the essential theoretical background and practical experimental protocols for researchers and professionals in the fields of chemical synthesis and drug development to confidently handle and characterize this important chemical intermediate. While comprehensive, publicly available spectral data is limited, the information provided herein serves as a robust framework for the successful identification and confirmation of 3-chloro-4-fluorotoluene.

References

- 1. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. homework.study.com [homework.study.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Chloro-4-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluorotoluene (CAS No. 1513-25-3), a key intermediate in various synthetic applications. This document outlines the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-Chloro-4-fluorotoluene. The data is sourced from reputable databases and presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 3-Chloro-4-fluorotoluene provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectral data for 3-Chloro-4-fluorotoluene is summarized below.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Methyl Protons |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. The data for 3-Chloro-4-fluorotoluene is as follows:

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Methyl Carbon |

Note: While the existence of ¹H and ¹³C NMR spectra for 3-Chloro-4-fluorotoluene from sources like Sigma-Aldrich is confirmed through databases such as PubChem and SpectraBase, the specific, quantitative chemical shift and coupling constant data were not publicly available at the time of this compilation. For detailed spectral analysis, direct access to these databases is recommended.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for 3-Chloro-4-fluorotoluene are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H (Aromatic) Stretch |

| Data not available | - | C-H (Alkyl) Stretch |

| Data not available | - | C=C (Aromatic) Stretch |

| Data not available | - | C-F Stretch |

| Data not available | - | C-Cl Stretch |

| Data not available | - | C-H Bending |

Note: The FTIR spectrum for 3-Chloro-4-fluorotoluene is available from sources such as Sigma-Aldrich, as indexed by PubChem.[1] However, a detailed list of peak positions and intensities was not publicly accessible for this guide. Direct consultation of the spectral data from the source is advised for precise analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of a liquid sample like 3-Chloro-4-fluorotoluene.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-fluorotoluene in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for referencing the chemical shifts to 0 ppm.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is typically an automated or semi-automated process.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Identify the chemical shifts in the ¹³C NMR spectrum to determine the different carbon environments.

-

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: For a liquid sample like 3-Chloro-4-fluorotoluene, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small drop of the neat liquid directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and the background subtraction.

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed peak frequencies with known vibrational modes of functional groups to confirm the structure of the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the structural relationship of 3-Chloro-4-fluorotoluene.

Caption: Workflow for the spectroscopic analysis of 3-Chloro-4-fluorotoluene.

Caption: Chemical structure of 3-Chloro-4-fluorotoluene.

References

In-depth Technical Guide to 3-Chloro-4-fluorotoluene: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorotoluene is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the toluene ring provides a versatile scaffold for the synthesis of complex molecules, including targeted therapies in oncology. This technical guide provides a comprehensive overview of the commercial availability of 3-Chloro-4-fluorotoluene, its physicochemical properties, detailed synthetic protocols, and its role as a precursor in the development of kinase inhibitors. A particular focus is placed on its application in the synthesis of the ERK1/2 inhibitor GDC-0994, with an exploration of the relevant RAS/RAF/MEK/ERK signaling pathway.

Commercial Availability and Suppliers

3-Chloro-4-fluorotoluene (CAS No. 1513-25-3) is readily available from a variety of chemical suppliers globally, catering to both research and industrial-scale demands.[1][2][3] The compound is typically offered in purities of 97% or higher.[4][5] Major suppliers include but are not limited to:

-

Acmec Biochemical

-

Aceschem [5]

-

Apollo Scientific [2]

-

Carbone Scientific Co., Ltd. [3]

-

Chemical Point [6]

-

Fluoropharm [7]

-

Matrix Scientific Inc. [3]

-

Sandoo Pharmaceutical [1]

-

Santa Cruz Biotechnology [8]

-

SynQuest Labs, Inc. [3]

The material is commonly packaged in quantities ranging from grams for laboratory use to kilograms and larger drum quantities for bulk and manufacturing purposes.[9]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Chloro-4-fluorotoluene is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1513-25-3 | [8][10][11] |

| Molecular Formula | C₇H₆ClF | [8][10][11] |

| Molecular Weight | 144.57 g/mol | [8][10][11] |

| Appearance | Colorless to light yellow liquid | [9][10] |

| Boiling Point | 167-169 °C | [12] |

| Density | 1.182 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.501 | [12] |

| Flash Point | 55 °C (131 °F) | [12] |

| Purity | ≥97% | [4][5] |

Synthesis of 3-Chloro-4-fluorotoluene

While specific, detailed, and publicly available experimental protocols for the synthesis of 3-Chloro-4-fluorotoluene are not abundant in the primary literature, a plausible and commonly utilized industrial method is the diazotization of 3-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction. A patent for the synthesis of the related compound, 2-chloro-4-fluorotoluene, outlines a similar procedure which can be adapted.[13][14]

Illustrative Experimental Protocol (Adapted from related syntheses)

Reaction Scheme:

References

- 1. sandoopharma.com [sandoopharma.com]

- 2. 1513-25-3 Cas No. | 3-Chloro-4-fluorotoluene | Apollo [store.apolloscientific.co.uk]

- 3. Suppliers of 3-Chloro-4-fluorotoluene (CAS # 1513-25-3) - chemBlink [ww.chemblink.com]

- 4. 1513-25-3[3-Chloro-4-fluorotoluene 97%]- Jizhi Biochemical [acmec.com.cn]

- 5. aceschem.com [aceschem.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 1513-25-3 | 3-Chloro-4-fluorotoluene - Fluoropharm [fluoropharm.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-CHLORO-4-FLUOROTOLUENE CAS#: 1513-25-3 [m.chemicalbook.com]

- 13. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

Methodological & Application

The Strategic Application of 3-Chloro-4-fluorotoluene in the Synthesis of Key Pharmaceutical Agents

Introduction: 3-Chloro-4-fluorotoluene, a halogenated aromatic compound, serves as a critical starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern provides a versatile scaffold for medicinal chemists to construct complex molecular architectures with desired pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 3-chloro-4-fluorotoluene in the synthesis of the anticancer drug Gefitinib and the antibiotic Ciprofloxacin. The synthetic pathway typically proceeds through the key intermediate, 3-chloro-4-fluoroaniline.

Physicochemical Properties of 3-Chloro-4-fluorotoluene

A thorough understanding of the physical and chemical properties of 3-chloro-4-fluorotoluene is essential for its safe handling and efficient use in synthesis.[1][2]

| Property | Value |

| CAS Number | 1513-25-3 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Appearance | Colorless to light yellow transparent liquid[1][3] |

| Boiling Point | 167 °C[1][2] |

| Flash Point | 45.4 °C[1][2] |

| Density | 1.358 g/cm³[1][2] |

| Purity (Typical) | ≥98%[1][2] |

| Water Content (Typical) | ≤0.5%[1][2] |

Synthetic Pathway Overview

The primary utility of 3-chloro-4-fluorotoluene in pharmaceutical synthesis is as a precursor to 3-chloro-4-fluoroaniline. This transformation is typically achieved through a two-step process involving nitration of the toluene ring followed by reduction of the nitro group to an amine. The resulting 3-chloro-4-fluoroaniline is a crucial building block for various APIs.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluorotoluene

This protocol outlines the conversion of 3-chloro-4-fluorotoluene to the key intermediate 3-chloro-4-fluoroaniline.

Step 1: Nitration of 3-Chloro-4-fluorotoluene

Materials:

-

3-Chloro-4-fluorotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-chloro-4-fluorotoluene to the cooled sulfuric acid with constant stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-fluoro-6-nitrotoluene.

Step 2: Reduction of 3-Chloro-4-fluoro-6-nitrotoluene

Materials:

-

3-Chloro-4-fluoro-6-nitrotoluene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 3-chloro-4-fluoro-6-nitrotoluene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue refluxing for 3-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain 3-chloro-4-fluoroaniline. The crude product can be purified by distillation or recrystallization.

A patent for a similar reduction of 3-chloro-4-fluoronitrobenzene reports a yield of over 94% and a purity of over 99.5% using catalytic hydrogenation with 1% Pt/C.[4]

Protocol 2: Synthesis of Gefitinib from 3-Chloro-4-fluoroaniline

Gefitinib is a tyrosine kinase inhibitor used in cancer therapy. Its synthesis involves the condensation of 3-chloro-4-fluoroaniline with a quinazoline derivative.

Materials:

-

3-Chloro-4-fluoroaniline

-

4-Chloro-6,7-dimethoxyquinazoline

-

Isopropanol

-

3-Morpholinopropan-1-ol

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum. A study reported a high yield of 98% for a similar reaction.

-

O-Alkylation: In a separate flask, prepare a solution of 3-morpholinopropan-1-ol in anhydrous DMF and cool in an ice bath.

-

Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.

-

Add the N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Gefitinib.

Protocol 3: Synthesis of Ciprofloxacin from 3-Chloro-4-fluoroaniline

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. One of its synthetic routes begins with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate.[5]

References

Application Notes and Protocols: 3-Chloro-4-fluorotoluene as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorotoluene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals, including herbicides, pesticides, and fungicides.[1][2] Its specific substitution pattern allows for targeted chemical modifications, leading to the development of potent and selective crop protection agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of the herbicide Fluazolate, starting from 3-chloro-4-fluorotoluene.

Physicochemical Properties of 3-Chloro-4-fluorotoluene

A summary of the key physicochemical properties of 3-chloro-4-fluorotoluene is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1513-25-3 | [1] |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 167 °C | [1] |

| Density | 1.358 g/cm³ | [1] |

| Flash Point | 45.4 °C | [1] |

Synthetic Pathway to the Herbicide Fluazolate

The synthesis of Fluazolate from 3-chloro-4-fluorotoluene is a multi-step process that involves the initial oxidation of the methyl group, followed by a series of functional group transformations and a final coupling and esterification. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of Fluazolate from 3-chloro-4-fluorotoluene.

Experimental Protocols